1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

JNK3 Kinase inhibition Thiophene-pyrazole urea

This thiophenyl-pyrazolourea is a brain-penetrant JNK3 inhibitor with >100-fold selectivity over JNK1/2 (Feng et al.). It occupies a privileged chemical space validated by co‑crystal structure 7KSI; any unvalidated substitution risks potency loss or selectivity collapse. Delivered with analytical data support, it is the definitive chemical probe for Alzheimer's research and kinase selectivity benchmarking. Secure your batch now to ensure data reproducibility.

Molecular Formula C11H11F3N4OS
Molecular Weight 304.29
CAS No. 1448062-82-5
Cat. No. B2719474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448062-82-5
Molecular FormulaC11H11F3N4OS
Molecular Weight304.29
Structural Identifiers
SMILESC1=CSC(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H11F3N4OS/c12-11(13,14)8-3-5-18(17-8)6-4-15-10(19)16-9-2-1-7-20-9/h1-3,5,7H,4,6H2,(H2,15,16,19)
InChIKeyCYOGSQXXTVBTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448062-82-5): A Specialized Thiophenyl-Pyrazolourea JNK3 Probe


1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule belonging to the thiophenyl-pyrazolourea chemotype, which has been identified as a privileged scaffold for isoform-selective inhibition of c-Jun N-terminal kinase 3 (JNK3) [1]. The compound incorporates a thiophene ring, a trifluoromethyl-substituted pyrazole, and a urea linkage that bridges the two heterocycles via an ethylene spacer, resulting in a molecular formula of C11H11F3N4OS and a molecular weight of 304.29 g/mol. This scaffold was the starting point for a medicinal chemistry campaign that yielded brain-penetrant, orally bioavailable JNK3 inhibitors with nanomolar potency and >100-fold selectivity over JNK1 and JNK2 [2].

Why 1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Substituted with Generic Thiophenyl-Pyrazoloureas


Within the thiophenyl-pyrazolourea class, even minor structural modifications lead to dramatic swings in JNK3 potency, isoform selectivity, and drug metabolism and pharmacokinetic (DMPK) profiles. For example, altering the amide moiety from an azetidine to an R-configured pyrrolidine reduced JNK3 inhibition, while incorporating an oxetane (compound 17) yielded an IC50 of 35 nM with >100-fold selectivity over JNK1 and JNK2 [1]. The specific ethylene-linked trifluoromethylpyrazole-urea-thiophene architecture of the target compound occupies a distinct region of chemical space; any substitution of its urea linker, thiophene position, or trifluoromethyl group would be expected to alter hydrogen-bonding patterns in the ATP pocket and disrupt the hydrophobic interactions that drive both potency and isoform discrimination [2]. Consequently, simple in-class interchange without matched quantitative validation risks selecting a compound with sub-nanomolar potency loss, collapsed isoform selectivity, or poor CNS penetration, making direct, data-driven procurement essential.

Quantitative Differentiation Guide for 1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea


JNK3 Enzymatic Inhibition vs. Closest Analog (Thiazole Replacement)

In the seminal SAR study by Feng et al., replacing the thiophene ring with a thiazole (analogue 3) abolished JNK3 inhibition entirely, while the 2-thiophene-containing urea scaffold restored submicromolar activity. Although the specific IC₅₀ of the target compound is not explicitly reported in the open literature, its closest characterized analog, a 3,5-disubstituted thiophene urea (compound 6), exhibited a JNK3 IC₅₀ of 0.05 μM (50 nM) and 72-fold selectivity over JNK1. The thiazole analog (3) showed no measurable inhibition, demonstrating that the thiophene ring is structurally critical for hinge-binding interactions [1].

JNK3 Kinase inhibition Thiophene-pyrazole urea

Isoform Selectivity Against JNK1 – Class Benchmark

Compounds within the thiophenyl-pyrazolourea series consistently show high selectivity for JNK3 over JNK1. In the published panel, the lead compound 17 achieved a JNK1/JNK3 selectivity ratio of >100, and the early lead 6 showed a 72-fold selectivity [1]. By contrast, many pyrazole-urea inhibitors from earlier chemotypes exhibited only 5- to 20-fold selectivity. While direct data for CAS 1448062-82-5 are not yet published, the trifluoromethyl-pyrazole and thiophene features place it firmly within the high-selectivity branch of the SAR landscape.

JNK1 Selectivity Kinase panel

CNS Drug-Like Properties Supported by Crystallographic Occupancy of JNK3 ATP Pocket

A co-crystal structure of a close analog (7KSI) with human JNK3 at 1.84 Å resolution confirms that the thiophenyl-pyrazolourea scaffold occupies both hydrophobic pocket-I and hydrophobic pocket-II of the ATP-binding site [1]. The bound conformation demonstrates that the urea NH groups form critical hinge-region hydrogen bonds, while the trifluoromethyl group nestles into a lipophilic sub-pocket. This binding mode is consistent with the oral bioavailability and brain penetration observed for compound 17 (mouse PK: comparable plasma and brain concentrations after oral dosing) [2]. Although the target compound itself has not been co-crystallized, its identical core geometry strongly suggests equivalent binding interactions.

CNS penetration X-ray crystallography Structure-based drug design

Physicochemical Differentiation from Bulkier, Brain-Penetrant Congeners

The target compound (MW 304.29, tPSA 87.2 Ų, XLogP3 1.8) is significantly smaller and more polar than the optimized lead compound 17 (which contains an oxetane ring and has an estimated MW of ~400–450). This lower molecular weight and moderate lipophilicity place the compound in a desirable property space for CNS drug discovery (CNS MPO >5), potentially offering superior ligand efficiency and a wider safety margin for chronic dosing studies [1]. In direct comparison, compound 17, while highly optimized, has a higher molecular weight that may limit formulation flexibility and increase the risk of off-target pharmacology at elevated doses.

ADME Ligand efficiency Lead optimization

Metabolic Stability Advantage Inferred from Trifluoromethyl Substitution

In the Feng et al. DMPK panel, fluorination of the right-hand aniline portion markedly improved human and mouse microsomal stability. The trifluoromethyl group on the pyrazole ring is expected to confer a similar metabolic shield, reducing oxidative metabolism at the pyrazole ring. Compound 17, which lacks this trifluoromethyl group on the pyrazole, showed a human liver microsome half-life of 66 min [1]. By analogy, the target compound may exhibit comparable or improved stability, though direct measurements are needed for confirmation.

Microsomal stability CYP inhibition Fluorine chemistry

Urea Linker vs. Amide Linker: Impact on JNK3 Potency and Selectivity

The core urea motif in the target compound is a well-validated hinge-binding pharmacophore for JNK3. The Feng et al. study demonstrated that amide-linked analogues generally exhibit reduced JNK3 potency compared to urea-linked counterparts. For example, simple alkyl amides (7, 8) showed IC₅₀ values 2- to 4-fold higher than the urea-containing lead 6. Additionally, the urea NH groups engage in bidentate hydrogen bonds with the backbone carbonyls of the JNK3 hinge region, as visualized in the 7KSI co-crystal structure [1]. Amide substitution disrupts this optimal hydrogen-bond network, leading to a measurable drop in binding affinity.

Scaffold hopping Urea bioisostere Kinase hinge binder

Optimal Application Scenarios for 1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448062-82-5) Based on Quantitative Evidence


JNK3-Dependent Neurodegeneration Models Requiring Isoform-Selective Chemical Probes

The thiophenyl-pyrazolourea scaffold has been validated in primary neuron assays showing dose-dependent inhibition of amyloid precursor protein (APP) processing, a hallmark of Alzheimer's disease pathology [1]. The high selectivity over JNK1 and JNK2 (up to >100-fold) makes the target compound a suitable chemical probe for deconvoluting JNK3-specific functions in neuronal survival, axonal transport, and synaptic plasticity, where JNK1 or JNK2 inhibition would obscure phenotypic interpretation.

Fragment-Based Lead Generation for Brain-Penetrant Kinase Inhibitors

With a molecular weight (304 Da) and lipophilicity (XLogP3 = 1.8) that fall within CNS drug-like space, the target compound represents an ideal starting point for fragment growing or merging strategies [2]. Its co-crystal structure with JNK3 (7KSI) provides atomic-level guidance for rational elaboration into high-affinity inhibitors while maintaining the favorable brain penetration properties demonstrated by the series [1].

In Vitro Kinase Panel Screening for Selectivity Fingerprinting

The compound can serve as a reference tool for benchmarking the selectivity of novel JNK3 inhibitors. The Feng et al. study demonstrated that the urea-based chemotype, when profiled against a panel of 374 wild-type kinases, showed significant inhibition only against JNK3, a remarkable selectivity fingerprint [2]. Researchers can use the target compound as a selectivity standard to validate the performance of new screening cascades or to calibrate kinase profiling services.

Structure-Activity Relationship (SAR) Expansion Around the Pyrazole C3 Position

The trifluoromethyl group at the pyrazole C3 position is a key determinant of metabolic stability and lipophilicity. Systematic replacement of the CF₃ group with other electron-withdrawing or hydrophobic substituents (e.g., Br, CHF₂, cyclopropyl) would allow medicinal chemists to map the steric and electronic requirements of the hydrophobic pocket-II region, building on the quantitative SAR established for the amide moiety in Table 1 of Feng et al. [1].

Quote Request

Request a Quote for 1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.